molecular formula C11H15NO2S B1267509 2-Amino-4-(benzylthio)butanoic acid CAS No. 7689-60-3

2-Amino-4-(benzylthio)butanoic acid

Cat. No. B1267509
CAS RN: 7689-60-3
M. Wt: 225.31 g/mol
InChI Key: KIPDMPPOTUGMPW-UHFFFAOYSA-N
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Description

“2-Amino-4-(benzylthio)butanoic acid” is likely a compound that contains an amino group (-NH2) and a benzylthio group (-SCH2C6H5) attached to a butanoic acid backbone . Butanoic acid, also known as butyric acid, is a carboxylic acid with the structure CH3CH2CH2-COOH .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-(benzylthio)butanoic acid” would consist of a four-carbon chain (butanoic acid) with an amino group attached to the second carbon and a benzylthio group attached to the fourth carbon .


Chemical Reactions Analysis

Amino acids can act as both an acid and a base due to the presence of the amino and carboxyl functional groups . The exact chemical reactions that “2-Amino-4-(benzylthio)butanoic acid” would undergo would depend on the specific conditions and reagents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like -COOH and -NH2) in “2-Amino-4-(benzylthio)butanoic acid” would likely make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Medicine

In the medical field, this compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is considered safe as a flavoring agent. Its derivatives are explored for their potential therapeutic benefits, including roles in cardiovascular protection and stress reduction .

Agriculture

Research in agriculture has focused on the biosynthesis and production of related compounds like L-Theanine , which is structurally similar to 2-Amino-4-(benzylthio)butanoic acid . These studies are crucial for understanding how such compounds can enhance the flavor and quality of crops like tea, as well as their health benefits for human consumption .

Biotechnology

In biotechnological applications, derivatives of 2-Amino-4-(benzylthio)butanoic acid are used in the production of Gamma-aminobutyric acid (GABA) , an important neurotransmitter. Advances in microbial strains and metabolic pathways have been made to increase the yield and quality of GABA, which has applications in food, medicine, and chemical engineering .

Food Industry

The food industry benefits from the use of amino acid derivatives as flavor enhancers and nutritional supplements. The compound’s derivatives are used to improve the nutritional profile of various food products and are considered safe for human consumption under the category of “generally regarded as safe” (GRAS) by the FDA .

Environmental Science

While specific applications of 2-Amino-4-(benzylthio)butanoic acid in environmental science are not directly mentioned, related compounds are studied for their thermophysical properties, which can have implications for environmental monitoring and pollution control strategies .

Analytical Chemistry

In analytical chemistry, 2-Amino-4-(benzylthio)butanoic acid and its analogs are used as standards and reagents. Their physical and chemical properties, such as sublimation points and mass spectra, are critical for the accurate analysis of complex mixtures and the development of new analytical methods .

Pharmacology

Pharmacological research explores the potential of 2-Amino-4-(benzylthio)butanoic acid derivatives as precursors or intermediates in drug synthesis. Their role in modulating biological pathways makes them valuable for the development of new medications .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) or similar documentation for safety information .

properties

IUPAC Name

2-amino-4-benzylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPDMPPOTUGMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(benzylthio)butanoic acid

CAS RN

7689-60-3, 3054-02-2
Record name NSC164657
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC206263
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC14986
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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